![molecular formula C20H20FN3O4S B2363954 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919756-98-2](/img/structure/B2363954.png)
2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives
Mechanism of Action
Target of Action
The primary target of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic signaling pathways. The exact nature of these interactions and the resulting changes at a molecular level are still under investigation.
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests its involvement in the dopaminergic signaling pathways . These pathways are critical for various brain functions, including motor control, reward, and certain forms of memory. Alterations in these pathways can lead to neurological disorders such as Parkinson’s disease and schizophrenia.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters
Result of Action
Biochemical Analysis
Biochemical Properties
The compound 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has shown potential in interacting with various enzymes and proteins. For instance, it has been found to have inhibitory activity towards acetylcholinesterase enzyme . This suggests that the compound could potentially interact with this enzyme and modulate its activity .
Cellular Effects
Given its potential interaction with acetylcholinesterase, it could influence cell function by modulating the levels of acetylcholine, a key neurotransmitter .
Molecular Mechanism
Its inhibitory activity towards acetylcholinesterase suggests that it may bind to this enzyme and prevent it from breaking down acetylcholine . This could lead to an increase in acetylcholine levels, which could have various effects on cellular and molecular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the aromatic ring or piperazine moiety.
Scientific Research Applications
2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
The uniqueness of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in both research and industrial applications .
Biological Activity
2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes an isoindoline core, a piperazine ring, and a sulfonyl group attached to a fluorophenyl moiety. This unique arrangement contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 341.4 g/mol |
CAS Number | 763125-61-7 |
Chemical Formula | C20H24FN3O3S |
The biological activity of this compound primarily revolves around its interactions with various biological targets:
1. Enzyme Inhibition:
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural features suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
2. Receptor Binding:
The piperazine ring is known for its ability to interact with neurotransmitter receptors. Studies have shown that compounds with similar structures exhibit binding affinity towards serotonin and dopamine receptors, indicating potential use in neuropharmacology.
Pharmacological Effects
Recent studies have evaluated the pharmacological effects of this compound:
Anticancer Activity:
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this one showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, suggesting significant anti-inflammatory properties that could be leveraged in cancer therapy .
Antimicrobial Properties:
The compound has also been explored for its antimicrobial activity. Preliminary data suggest effectiveness against certain bacterial strains, although further studies are needed to quantify this effect.
Case Studies
Several case studies highlight the biological activity of related compounds:
Case Study 1: Antiviral Activity
A related piperazine derivative demonstrated significant antiviral activity against HIV with an IC50 value of 2.95 μM . This suggests that the presence of the fluorophenyl group may enhance the antiviral properties of similar compounds.
Case Study 2: Anti-inflammatory Activity
A series of isoindoline derivatives were tested for anti-inflammatory effects, showing promising results with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This reinforces the potential therapeutic application of the compound in treating inflammatory diseases.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPJRSYJSHPPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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